molecular formula C23H28N4O2 B112579 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine CAS No. 39585-46-1

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine

Cat. No.: B112579
CAS No.: 39585-46-1
M. Wt: 392.5 g/mol
InChI Key: BNWGXLOMAVIEAG-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine is a synthetic, high-purity organic compound designed for pharmaceutical and biochemical research applications. This molecule features a piperazine core, a nitrogen-containing heterocycle recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . Piperazine derivatives are extensively investigated for their potential across multiple therapeutic areas, including as antifungal, antibacterial, antimalarial, and antipsychotic agents . Recent scientific literature also highlights significant research into piperazine-based compounds for their antiviral activity and as potential multitarget ligands for complex neurological disorders . The specific structure of this compound, incorporating two benzoylpiperazine units, makes it a valuable intermediate or building block (synthon) for the design and synthesis of novel chemical libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop potential pharmacologically active agents, or study molecular interactions in various in vitro assays. It is supplied as a For Research Use Only (RUO) product and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGXLOMAVIEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine typically involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups and piperazine ring play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between 1-benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine and related compounds:

Compound Name Substituents/Modifications Key Properties/Biological Activities References
This compound Dual benzoyl groups linked via methyl-piperazine High lipophilicity; potential CNS or antitumor activity (inferred from analogs)
1-Benzoyl-4-(4-nitrophenyl)piperazine Nitrophenyl group at N4 Electron-withdrawing nitro group enhances reactivity; crystallizes in orthorhombic system
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Bulky benzhydryl and sulfonyl groups Enhanced steric hindrance; likely impacts receptor binding kinetics
1-Benzoyl-4-[2-(4-fluoro-1H-indol-3-yl)-1,2-dioxoethyl]piperazine Indole-dione moiety at N4 Planar heterocyclic system may improve DNA intercalation or enzyme inhibition
Benzimidazoles with C-2 piperazine (e.g., compound 7c) Piperazine linked to benzimidazole core Tubulin modulation via hydrophobic interactions; chlorine substitution enhances activity
pBPP (1-(4-bromophenyl)piperazine) Halogenated phenyl group Psychoactive properties; detected in drug user samples

Pharmacokinetic and Physicochemical Properties

  • Crystallinity: Crystallographic data for 1-benzoyl-4-(4-nitrophenyl)piperazine (orthorhombic system) and 1-(4-bromobenzoyl)-4-phenylpiperazine (monoclinic system) suggest stable conformations that could inform formulation strategies for the target compound .

Biological Activity

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS Number: 39585-46-1) is a synthetic compound characterized by its unique piperazine structure, which incorporates two benzoyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 392.49 g/mol
  • CAS Number : 39585-46-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects. For instance, it may inhibit essential enzymes involved in cellular processes, thereby exerting antimicrobial effects or influencing cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The mechanism often involves the disruption of enzyme functions critical for bacterial survival.

Anticancer Properties

Studies have demonstrated the potential of this compound in cancer therapy. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's dual benzoyl groups enhance its binding affinity to cancer-related targets, making it a candidate for further drug development.

Research Findings

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Study Induced apoptosis in breast cancer cell lines (MCF-7) with a significant decrease in cell viability at concentrations above 10 µM.
Mechanistic Insights Inhibition of topoisomerase II activity, leading to DNA damage in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 5 µg/mL against E. coli.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer cell lines to evaluate the anticancer potential of the compound. Treatment with varying concentrations revealed that doses above 15 µM significantly reduced cell proliferation and induced apoptosis, suggesting a dose-dependent response.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1,4-Dibenzoylpiperazine Lacks additional benzoyl groupModerate antimicrobial activity
1-(4-Benzoylpiperazin-1-yl)propan-1-one Similar piperazine structureLimited anticancer effects

The presence of dual benzoyl groups in this compound enhances its biological interactions compared to its analogs.

Q & A

Q. What are the typical synthetic routes for preparing 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperazine precursor (e.g., 1-(4-substituted benzyl)piperazine) with benzoyl chloride derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. For example, outlines a procedure where 1-(4-fluorobenzyl)piperazine reacts with benzoyl chloride to form [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives. Purification is achieved via crystallization with diethyl ether or flash chromatography .

Q. How is the compound purified, and what analytical methods confirm its identity?

Purification typically involves crystallization (e.g., using Et₂O) or flash chromatography (silica gel, gradient elution). Structural confirmation relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 7.00–7.32 ppm), methylene bridges (δ 3.22–3.82 ppm), and piperazine backbone (δ 2.47 ppm) are critical .
  • Elemental analysis : Matches calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd for C₁₈H₁₈ClFN₂O: C 65.00%, H 5.50%, N 8.40%) .
  • HPLC : Purity >95% is standard for research-grade material .

Q. What are the primary research applications of this compound?

The compound’s bis-benzoyl-piperazine structure makes it a candidate for:

  • Kinase inhibition : Piperazine derivatives are explored as tyrosine kinase inhibitors due to their ability to interact with ATP-binding pockets .
  • Receptor binding studies : The benzoyl groups enhance lipophilicity, improving membrane permeability for CNS-targeted ligands .
  • Structural templates : Used to design analogs with modified substituents for SAR studies .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Discrepancies in aromatic proton splitting or methylene bridge signals may arise from conformational flexibility or solvation effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., chair-chair flipping in piperazine rings) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Crystallography : X-ray structures (e.g., CCDC-1990392 in ) provide definitive bond angles and torsional constraints .

Q. What strategies optimize reaction yields for benzoylpiperazine derivatives?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. DCM .
  • Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq.) ensures complete acylation of piperazine amines .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate benzoylation under mild conditions .

Q. How can computational modeling predict the compound’s bioactivity?

  • Docking studies : Use software like AutoDock to simulate interactions with kinase domains (e.g., EGFR, VEGFR) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with inhibitory potency .
  • MD simulations : Assess stability of piperazine conformers in lipid bilayers to predict pharmacokinetics .

Q. What are the challenges in characterizing hygroscopic derivatives of this compound?

Hygroscopicity can distort elemental analysis and NMR data. Mitigation involves:

  • Strict anhydrous conditions : Use gloveboxes for handling and storage .
  • Karl Fischer titration : Quantify water content pre-analysis .
  • Lyophilization : Remove residual solvents without thermal degradation .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Electron-withdrawing groups (Cl, F) : Enhance binding to hydrophobic kinase pockets (e.g., 4-chlorophenyl in increases IC₅₀ by 3-fold vs. unsubstituted analogs) .
  • Methylene bridge length : Shorter bridges (e.g., –CH₂– vs. –CH₂CH₂–) restrict conformational flexibility, improving selectivity .

Methodological Guidance

Q. How to design a robust SAR study for benzoylpiperazine analogs?

  • Core modifications : Vary benzoyl substituents (e.g., nitro, amino, halogen) and piperazine linker length .
  • Bioassays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and measure IC₅₀ values .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Q. What analytical techniques resolve low-crystallinity issues in X-ray studies?

  • Microcrystal electron diffraction (MicroED) : Suitable for nanocrystals (<1 µm) .
  • Synchrotron radiation : Enhances resolution for weakly diffracting samples .
  • Co-crystallization : Add stabilizing ligands (e.g., PEG fragments) to improve crystal packing .

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